

An In-depth Technical Guide to 4-Oxopentanenitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Oxopentanenitrile**

Cat. No.: **B1606563**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Oxopentanenitrile**, a bifunctional organic compound of interest in various chemical syntheses. This document consolidates key data, outlines a representative synthetic protocol, and illustrates the molecule's structure and a potential synthetic workflow.

Core Chemical and Physical Properties

4-Oxopentanenitrile, also known as levulinonitrile or 3-acetylpropionitrile, is a ketone and a nitrile functional group-containing molecule.^[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited in publicly available literature, computed values from reliable databases are included to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO	[1]
Molecular Weight	97.12 g/mol	[1]
IUPAC Name	4-oxopentanenitrile	[1]
CAS Number	927-56-0	[1]
SMILES	CC(=O)CCC#N	[1]
InChI Key	JFVBCXHSPKJLRP- UHFFFAOYSA-N	[1]
Boiling Point	Not available (experimental)	
Melting Point	Not available (experimental)	
Density	Not available (experimental)	
Solubility	Soluble in polar organic solvents (predicted)	
XLogP3-AA	-0.4	[1]

Chemical Structure and Identification

The structure of **4-Oxopentanenitrile** consists of a five-carbon chain with a ketone group at the fourth carbon and a nitrile group at the first carbon.

Chemical structure of **4-Oxopentanenitrile**.

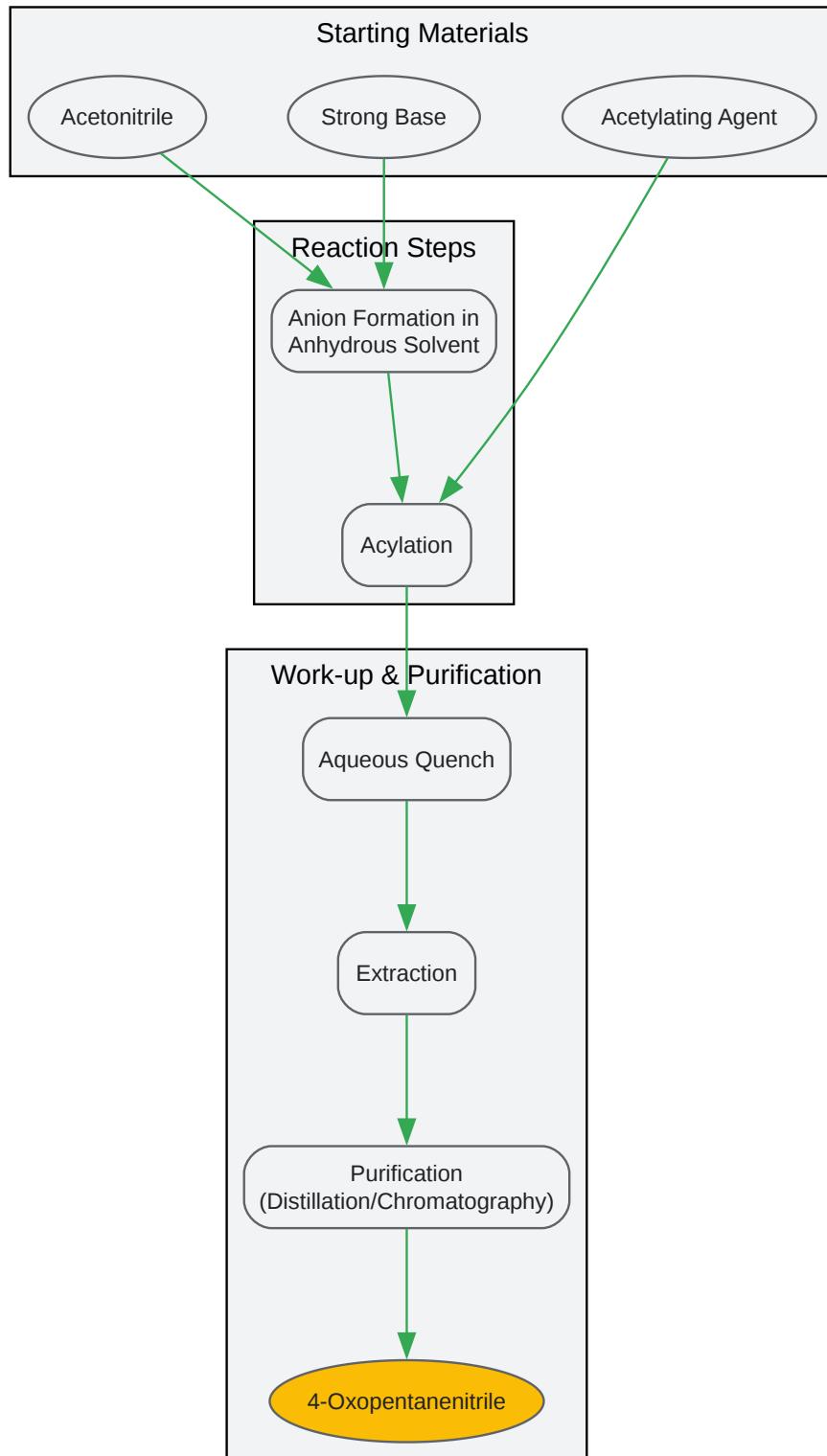
Synthesis of 4-Oxopentanenitrile

A common synthetic route to β -ketonitriles, such as **4-Oxopentanenitrile**, involves the acylation of a nitrile anion. While a specific, detailed experimental protocol for **4-Oxopentanenitrile** is not readily available in the reviewed literature, a general procedure can be adapted from the synthesis of its derivatives, such as 2,2-dimethyl-**4-oxopentanenitrile**. This involves the deprotonation of a suitable nitrile precursor followed by reaction with an acetylating agent.

Representative Experimental Protocol: Acylation of Acetonitrile (Conceptual)

This protocol describes a conceptual pathway for the synthesis of **4-Oxopentanenitrile** via the acylation of the acetonitrile anion. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:


- Acetonitrile
- Strong, non-nucleophilic base (e.g., Sodium amide, Potassium tert-butoxide)
- Acetylating agent (e.g., Ethyl acetate)
- Anhydrous ethereal solvent (e.g., Diethyl ether, Tetrahydrofuran)
- Aqueous acid solution (e.g., 1M HCl) for quenching
- Organic solvent for extraction (e.g., Diethyl ether)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Anion Formation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of acetonitrile in an anhydrous ethereal solvent is treated with a strong, non-nucleophilic base at a reduced temperature to form the acetonitrile anion.
- Acylation: The acetylating agent is added dropwise to the solution containing the acetonitrile anion. The reaction mixture is stirred, allowing the nucleophilic anion to attack the electrophilic carbonyl of the acetylating agent.
- Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution. The product is then extracted into an organic solvent. The organic layer is washed,

dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Generalized Synthetic Workflow for 4-Oxopentanenitrile

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-Oxopentanenitrile**.

Chemical Reactivity and Potential Applications

The reactivity of **4-Oxopentanenitrile** is characterized by the presence of both a ketone and a nitrile functional group. The ketone carbonyl is susceptible to nucleophilic attack, and the α -hydrogens to the ketone are acidic, allowing for enolate formation and subsequent reactions. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. This bifunctionality makes it a potentially useful building block in organic synthesis for the construction of more complex molecules.

Safety and Hazard Information

4-Oxopentanenitrile is classified as toxic if swallowed and may cause skin and serious eye irritation.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxopentanenitrile | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxopentanenitrile: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606563#4-oxopentanenitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com